molecular formula C16H24O2 B14324340 3-Methoxy-1-phenylnonan-1-one CAS No. 111874-43-2

3-Methoxy-1-phenylnonan-1-one

Cat. No.: B14324340
CAS No.: 111874-43-2
M. Wt: 248.36 g/mol
InChI Key: RDEKESQJTGCPOX-UHFFFAOYSA-N
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Description

3-Methoxy-1-phenylnonan-1-one is an organic compound with the molecular formula C16H24O2 It is a ketone with a methoxy group attached to the phenyl ring and a nonanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-phenylnonan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where a methoxybenzene reacts with a nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-phenylnonan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-1-phenylnonan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-phenylnonan-1-one involves its interaction with specific molecular targets. The methoxy group and the ketone functionality play crucial roles in its reactivity. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-1-phenylpropan-1-one: A shorter chain analog with similar reactivity.

    3-Methoxy-1-phenylbutan-1-one: Another analog with a slightly longer chain.

    3-Methoxy-1-phenylpentan-1-one: A compound with a five-carbon chain.

Uniqueness

3-Methoxy-1-phenylnonan-1-one is unique due to its longer nonanone chain, which can influence its physical properties and reactivity. The presence of the methoxy group also adds to its distinct chemical behavior compared to other ketones.

Properties

CAS No.

111874-43-2

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

3-methoxy-1-phenylnonan-1-one

InChI

InChI=1S/C16H24O2/c1-3-4-5-9-12-15(18-2)13-16(17)14-10-7-6-8-11-14/h6-8,10-11,15H,3-5,9,12-13H2,1-2H3

InChI Key

RDEKESQJTGCPOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC(=O)C1=CC=CC=C1)OC

Origin of Product

United States

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